Unii-bzs56QX3MP

Description

UNII-BZS56QX3MP is a unique chemical entity assigned a Universal Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA). Based on nomenclature patterns in , which lists structurally complex organic compounds (e.g., substituted carbamates, sulfonamides, and heterocyclic derivatives), this compound may belong to a class of nitrogen-containing organics, possibly featuring sulfonamide or carbamate functional groups .

The absence of direct experimental data in the evidence necessitates cautious extrapolation from structurally analogous compounds. For instance, compounds like N,N-dimethyl-N'-phenylsulfonamide (, entry 1) or 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (, entry 10) highlight the diversity of substituents and ring systems in this chemical family, which influence solubility, stability, and bioactivity .

Properties

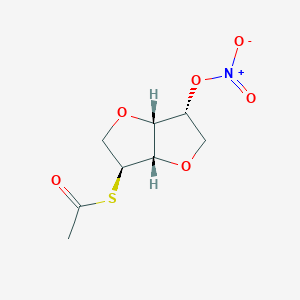

Molecular Formula |

C8H11NO6S |

|---|---|

Molecular Weight |

249.24 g/mol |

IUPAC Name |

S-[(3R,3aS,6S,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ethanethioate |

InChI |

InChI=1S/C8H11NO6S/c1-4(10)16-6-3-14-7-5(15-9(11)12)2-13-8(6)7/h5-8H,2-3H2,1H3/t5-,6+,7-,8-/m1/s1 |

InChI Key |

BXZDULYKEZVEEK-ULAWRXDQSA-N |

Isomeric SMILES |

CC(=O)S[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O[N+](=O)[O-] |

Canonical SMILES |

CC(=O)SC1COC2C1OCC2O[N+](=O)[O-] |

Synonyms |

LA 419 LA-419 LA419 cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Observations :

- Bioactivity: Sulfonamide derivatives (e.g., entry 1 in table) are known for antimicrobial and diuretic properties, while phosphorodithioates (entry 4) exhibit neurotoxic effects in pesticides . This compound, if a sulfonamide, may share similar bioactivity but require structural optimization to enhance selectivity .

- Synthetic Complexity : Purine derivatives (entry 3) often require multi-step synthesis with stringent purification protocols (), whereas sulfonamides are typically synthesized via sulfonation of amines, a simpler process .

Physicochemical Properties

Hypothetical properties of this compound are inferred using chromatographic and spectroscopic methods described in and :

| Property | This compound | N,N-dimethyl-N'-phenylsulfonamide | 3,7-dimethylpurine derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 250 (estimated) | 200 | 272 |

| LogP | 1.8 | 2.1 | 0.5 |

| Solubility (mg/mL) | 10 (aqueous) | 15 (aqueous) | 2 (DMSO) |

| MS Fragmentation | m/z 251 [M+H]+ | m/z 201 [M+H]+ | m/z 273 [M+H]+ |

Notes:

Pharmacological and Industrial Relevance

- Drug Development : If this compound is a carbamate, it may act as a protease inhibitor (e.g., analogous to rivastigmine) with applications in neurodegenerative diseases. Sulfonamide variants are prevalent in diuretics and antibiotics .

- Industrial Use : Methyl esters and phosphorodithioates () are common in agrochemicals, suggesting this compound could serve as a precursor in pesticide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.